Methyl cis-9,10-epoxystearate

Epoxide hydrolase Lipid metabolism Enzyme kinetics

Researchers needing a defined cis-epoxy fatty acid for LOX inhibition or epoxide hydrolase assays risk inconsistent data with generic oxidized lipids. Methyl cis-9,10-epoxystearate (CAS 2566-91-8) provides the precise cis-9,10-epoxide for reproducibility. • LOX-1 inhibitor: IC50 17.7 μM (6-fold more potent than genistein). • Epoxide hydrolase substrate: 20-fold faster hydration than cholesterol epoxide. • Gastric lability: up to 58.8% degradation in simulated gastric fluid. • Bio-based polymer building block for polyesters and polyurethanes. ≥98% purity, -20°C storage, global shipping.

Molecular Formula C19H36O3
Molecular Weight 312.5 g/mol
CAS No. 2566-91-8
Cat. No. B149806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl cis-9,10-epoxystearate
CAS2566-91-8
Synonyms(2R,3S)-rel-3-Octyl-2-oxiraneoctanoic acid methyl ester; (±)-cis-9,10-Epoxyoctadecanoic acid Methyl ester
Molecular FormulaC19H36O3
Molecular Weight312.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC1C(O1)CCCCCCCC(=O)OC
InChIInChI=1S/C19H36O3/c1-3-4-5-6-8-11-14-17-18(22-17)15-12-9-7-10-13-16-19(20)21-2/h17-18H,3-16H2,1-2H3/t17-,18+/m1/s1
InChIKeyCAMHHLOGFDZBBG-MSOLQXFVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl cis-9,10-Epoxystearate Overview


Methyl cis-9,10-epoxystearate (CAS 2566-91-8), molecular formula C₁₉H₃₆O₃, is a fatty acid methyl ester bearing a cis-configured oxirane ring at the 9,10 position of the C18 stearate chain [1]. This epoxidized oleic acid derivative serves as a critical analytical reference standard and biochemical probe due to its well-defined stereochemistry and distinct reactivity profile relative to its trans-isomer (CAS 6084-76-0) and the free acid analog . Its primary utility lies in lipid oxidation studies, epoxide hydrolase enzymology, and as a synthetic intermediate for biobased polymers, where cis-configuration directly dictates metabolic fate and chromatographic behavior.

Lipoxygenase inhibition studies
Bio-based polyurethane and polyester intermediate
Epoxide-derivatized surfactant and plasticizer synthesis

Irreplaceability of Methyl cis-9,10-Epoxystearate


Interchanging methyl cis-9,10-epoxystearate with its trans-isomer or free acid analog introduces unquantified experimental variability. The cis and trans epoxides exhibit divergent substrate specificities for lipid-metabolizing enzymes [1] and yield opposite stereochemical products upon hydrolysis [2]. Furthermore, methylation of the carboxyl group substantially alters enzyme recognition: the free acid cis-9,10-epoxystearic acid displays high enantioselectivity (V/Km ratio ~20) toward soybean epoxide hydrolase, whereas the methyl ester form shows markedly reduced enantioselectivity [2]. Chromatographic resolution of cis/trans isomers also requires validated methods to prevent peak misassignment in complex lipid matrices [3]. Generic substitution without verifying stereochemical purity and esterification status compromises experimental reproducibility and invalidates quantitative comparisons.

Keto or hydroxy analogs remain stable under gastric conditions, which may mask epoxide-specific degradation artifacts.
Cholesterol epoxide exhibits much slower hydration by epoxide hydrolase, potentially altering assay turnover kinetics.
The trans isomer gives clearer NMR shift reagent responses; substituting with the cis form may require supplementary spin decoupling.

Methyl cis-9,10-Epoxystearate Comparative Evidence


Gastric Stability Compared to Oxidized Analogs

In rat lung microsomal preparations, methyl cis-9,10-epoxystearate was hydrated at a rate 20 times faster than cholest-5α,6α-epoxy-3β-ol, a structurally distinct lipid epoxide also present in lung tissue [1]. This rate differential was observed despite cholesterol epoxide acting as an effective competitive inhibitor of methyl epoxystearate hydration, indicating that the two epoxides compete for the same enzyme active site but undergo vastly different catalytic turnover [1].

Gastric stability
Head-to-head
17.8–58.8% degradation vs. 0% for oxo/hydroxy analogs
Epoxide ring uniquely labile under simulated gastric conditions
Simulated gastric fluid, pH ~2, 37 °C, 2 h
Epoxide hydrolase Lipid metabolism Enzyme kinetics

Epoxide Hydrolase Activity vs. Cholesterol Epoxide

Soybean epoxide hydrolase exhibits strong enantioselectivity toward the free acid form of cis-9,10-epoxystearic acid, preferentially hydrating the 9R,10S enantiomer with a V/Km ratio of approximately 20 [1]. This enantioselectivity, which in principle enables kinetic resolution of enantiomers, is much reduced with methyl cis-9,10-epoxystearate, indicating that the free carboxyl group is essential for proper active-site positioning [1].

Epoxide hydrolase rate
Head-to-head
20-fold faster hydration than cholesterol epoxide
High-turnover substrate for enzyme activity assays
Rat lung microsomal preparation
Enantioselectivity Epoxide hydrolase Substrate recognition

Lipoxygenase Inhibition Potency vs. Genistein

Chemical shift reagent studies using NMR spectroscopy demonstrated that methyl trans-9,10-epoxystearate afforded the most structural information, while studies of methyl cis-9,10-epoxystearate were decidedly inferior [1]. This differential response arises from stereochemical constraints affecting lanthanide shift reagent coordination geometry [1].

LOX-1 inhibition
Cross-study
IC50 17.7 µM vs. genistein 107 µM
Reported higher in vitro inhibitory potency context
Assay conditions differ between studies
NMR spectroscopy Stereochemical analysis Shift reagents

NMR Shift Reagent Analysis: cis vs. trans Isomer

A validated gas-liquid chromatography method enabled baseline resolution and simultaneous quantitation of trans-9,10-epoxystearate and cis-9,10-epoxystearate in olive and sunflower oils heated at 180°C for 15 h, along with four other monoepoxy FAME species derived from linoleate [1]. Relative standard deviations for automated split injection ranged from 0.1% to 2.0%, demonstrating excellent repeatability [1].

NMR shift reagent
Head-to-head
Cis isomer requires supplementary spin decoupling
Trans isomer provides more structural information for method development
Wineburg & Swern 1974 system
Gas chromatography Lipid oxidation Quantitative analysis

Gastric Stability vs. Other Oxygenated Lipid Classes: Epoxystearate Shows Moderate Loss (17.8-58.8%) Under Simulated Gastric Conditions

Under simulated gastric conditions, methyl 9,10-epoxystearate exhibited losses in the range of 17.8-58.8%, whereas methyl 12-oxostearate (keto) and methyl 12-hydroxystearate (hydroxy) remained unaltered, and linoleate hydroperoxides showed higher losses of 42.3-61.7% [1]. This intermediate stability profile distinguishes epoxystearate from both more labile hydroperoxides and more robust keto/hydroxy derivatives.

Lipid stability Simulated digestion Oxygenated lipids

Methyl cis-9,10-Epoxystearate Applications


Epoxide Hydrolase Substrate for High-Throughput Screening

For laboratories measuring epoxide hydrolase activity in lung, liver, or other tissue microsomes, methyl cis-9,10-epoxystearate serves as a preferred substrate due to its 20-fold faster hydration rate relative to cholesterol epoxide, enabling sensitive kinetic measurements and competitive inhibition studies [1].

Gastric Digestion Model for Oxidized Lipids

Food scientists and lipid oxidation researchers should procure methyl cis-9,10-epoxystearate as a reference standard for GC-based quantitation of oleate-derived epoxides in heated oils, leveraging validated chromatographic methods that resolve cis- from trans-9,10-epoxystearate with RSD < 2.0% [1].

Bio-Based Polyurethane and Polyester Intermediate

As an intermediate in the synthesis of biobased polyurethane from oleic and ricinoleic acids, methyl cis-9,10-epoxystearate provides a defined stereochemical starting material where cis-epoxide ring-opening chemistry yields predictable diol stereochemistry for polymer backbone construction [1].

Soybean Lipoxygenase Inhibition Research

In metabolomics workflows, methyl cis-9,10-epoxystearate is employed as an analytical standard for the identification and quantitation of 9,10-epoxystearate species detected in human blood and food items, where cis/trans differentiation is critical for accurate biomarker assignment [1][2].

Application
Selection Property
Validation Focus
Epoxide hydrolase substrate evaluation
High-turnover cis-epoxide substrate
Hydrolase inhibitor screening endpoint review
Simulated gastric digestion models
Epoxide lability under acidic conditions
Transient oxidation product fate monitoring
Bio-based polymer intermediate
Reactive epoxide ring for copolymerization
Ring-opening polymerization efficiency
Lipoxygenase inhibition screening
Reported LOX-1 inhibitory concentration
In vitro potency benchmarking under standardized conditions
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